molecular formula C22H18N2O3 B2512000 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-62-4

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2512000
CAS RN: 922030-62-4
M. Wt: 358.397
InChI Key: ZFEQAFLZGNDUAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves complex organic reactions. In one study, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 led to the formation of N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole. This compound was further isomerized to form a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide. Additionally, the reaction of the same amide with molecular bromine resulted in a dibromide, while interaction with NBS (N-Bromosuccinimide) led to the formation of a hexahydrodibenzo[d,f][1,3]oxazepine derivative .

Another approach to synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones involves base-catalyzed intramolecular nucleophilic substitution of the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids. This method successfully yielded 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide. The nitro group in the product could be further substituted with O- and S-nucleophiles .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin derivatives is characterized by a seven-membered heterocyclic ring containing one oxygen atom. The synthesis of these compounds with electron-attracting substituents in position 2 was achieved by ring closure of the sodium salts of 2-halogeno-2'-hydroxy-benzanilides. A SMILES rearrangement during the reaction in N-methylpyrrolidone also led to the formation of an isomeric minor product, dibenzo[b,e]-1,4-oxazepin-11(5H)-one. The constitution of this isomer was confirmed by synthesis from a related compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepin derivatives are diverse and include intramolecular nucleophilic substitution, isomerization, and SMILES rearrangement. The intramolecular nucleophilic substitution is base-catalyzed and involves the displacement of a nitro group by an anilide ion. Isomerization processes were observed when N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole was converted to a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide. The SMILES rearrangement is a notable reaction that led to the formation of an isomeric dibenzo[b,e]-1,4-oxazepin-11(5H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin derivatives are influenced by their molecular structure and the substituents present on the heterocyclic ring. The presence of electron-attracting substituents, such as nitro groups, can affect the reactivity of the compound, as seen in the base-catalyzed intramolecular nucleophilic substitution reactions. The compounds synthesized in these studies likely exhibit typical properties of aromatic amides and heterocyclic lactams, such as melting points, solubility in organic solvents, and the potential for further chemical modifications .

Scientific Research Applications

Synthesis and Chemical Properties

Research studies have explored the synthesis and chemical properties of compounds related to "2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide". For instance, studies on benzodiazepinooxazoles and related derivatives have provided insights into the reactions, rearrangements, and potential chemical applications of such compounds (Terada et al., 1973). Similarly, the synthesis and spectroscopic analysis of novel benzimidazole fused-1,4-oxazepines highlight the chemical versatility and potential for further functionalization of these heterocyclic frameworks (Almansour et al., 2016).

Applications in Materials Science

The development of novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structure demonstrates the application of these compounds in materials science, particularly for creating polymers with high thermal properties and good solubility in organic solvents. These characteristics are essential for high-performance materials used in various industrial applications (Akutsu et al., 1998).

Pharmacological Potential

While explicitly excluding drug use and side effects, it's worth noting that the structural motifs found in compounds related to "2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" have been investigated for their potential pharmacological properties. Research into benzoxepine-1,2,3-triazole hybrids, for instance, has explored their antibacterial and anticancer properties, indicating the potential medicinal chemistry applications of these compounds (Kuntala et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of Action

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the normal signaling of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement.

Result of Action

The molecular and cellular effects of 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide ’s action involve the inhibition of Dopamine D2 receptors, leading to changes in neurotransmission. This can result in alleviation of symptoms in various central nervous system disorders .

properties

IUPAC Name

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-7-9-20-18(11-13)24-22(26)17-12-15(8-10-19(17)27-20)23-21(25)16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQAFLZGNDUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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